molecular formula C12H11NO2 B2739187 Methyl 5-methylquinoline-8-carboxylate CAS No. 1823367-72-1

Methyl 5-methylquinoline-8-carboxylate

Cat. No. B2739187
CAS RN: 1823367-72-1
M. Wt: 201.225
InChI Key: NEQZIQJSHJZFON-UHFFFAOYSA-N
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Description

Methyl 5-methylquinoline-8-carboxylate (M5MC) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 132-134°C. M5MC is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used as a starting material in the synthesis of other compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : A study described the synthesis of a novel ligand related to 8-hydroxyquinolines and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts. These compounds were investigated for their physicochemical and thermal properties, as well as for in vitro antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).

  • Corrosion Inhibition : Research on 8-hydroxyquinoline derivatives containing the benzimidazole moiety demonstrated their efficacy as corrosion inhibitors for carbon steel in a phosphoric acid environment. These compounds showed high inhibition efficiency, which was linked to their concentration and molecular structure (Faydy et al., 2020).

Pharmaceutical Applications

  • PARP-1 Inhibition : Quinoline-8-carboxamides were investigated for their inhibitory activity against poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an enzyme target in drug design. The synthesis process involved Pd-catalyzed couplings, showcasing the potential of these compounds in therapeutic applications (Lord et al., 2009).

Material Science

  • Electrochemical Studies : The anti-corrosive potential of newly synthesized 8-hydroxyquinoline derivatives was explored on carbon steel in an acidic environment. The study encompassed electrochemical measurements and surface analysis, revealing the formation of a protective layer on the steel surface (Rouifi et al., 2020).

Molecular Imaging

  • Alzheimer's Disease Research : An exploratory study targeted amyloid β with a novel 8-OH quinoline derivative in Alzheimer's disease patients. The research aimed to assess the compound's impact on the amyloid β-PET signal, contributing to the development of potential treatments (Villemagne et al., 2017).

properties

IUPAC Name

methyl 5-methylquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZIQJSHJZFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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